Drevogenin A

Description

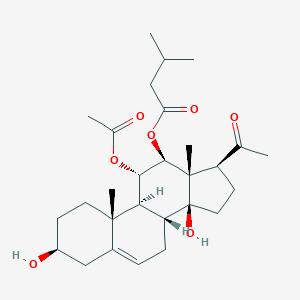

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

[(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H42O7/c1-15(2)13-22(32)35-25-24(34-17(4)30)23-21(8-7-18-14-19(31)9-11-26(18,23)5)28(33)12-10-20(16(3)29)27(25,28)6/h7,15,19-21,23-25,31,33H,8-14H2,1-6H3/t19-,20+,21+,23+,24-,25+,26-,27-,28-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZYFPJYRFFDDKS-GJULNNQYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=O)OC1C(C2C(CC=C3C2(CCC(C3)O)C)C4(C1(C(CC4)C(=O)C)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)CC(=O)O[C@@H]1[C@H]([C@H]2[C@@H](CC=C3[C@@]2(CC[C@@H](C3)O)C)[C@@]4([C@]1([C@H](CC4)C(=O)C)C)O)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80906410 | |

| Record name | 11-(Acetyloxy)-3,14-dihydroxy-20-oxopregn-5-en-12-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

490.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10163-83-4 | |

| Record name | Drevogenin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010163834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-(Acetyloxy)-3,14-dihydroxy-20-oxopregn-5-en-12-yl 3-methylbutanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80906410 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Extraction, Isolation, and Biological Significance of Drevogenin A: A Technical Guide

Abstract

Drevogenin A, a polyoxypregnane glycoside, has been identified as a constituent of several plant species, notably within the Apocynaceae family. This technical guide provides a comprehensive overview of the discovery and isolation of this compound from its primary plant sources. It details the experimental protocols for extraction, purification, and structural elucidation. Furthermore, this document summarizes the known biological activities of this compound and related compounds, presenting quantitative data in structured tables and illustrating key experimental workflows and signaling pathways using Graphviz diagrams. This guide is intended for researchers, scientists, and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a C-21 steroidal aglycone characterized by a pregnane skeleton. Its discovery and isolation are rooted in the exploration of medicinal plants for bioactive compounds. While not as extensively studied as some other phytosteroids, this compound and its glycosidic forms have garnered interest for their potential pharmacological properties. This guide will focus on the technical aspects of its discovery, the methodologies for its isolation from plant matrices, and an overview of its biological context.

Discovery and Primary Plant Sources

This compound was first identified as a component of the glycosides isolated from the seeds of Dregea volubilis (now classified as Wattakaka volubilis ), a member of the Asclepiadaceae (now a subfamily of Apocynaceae) family.[1][2] It is also found in other related species, such as Hoya carnosa .[2] These plants have a history of use in traditional medicine, which has prompted scientific investigation into their chemical constituents.[1]

The initial discovery involved the systematic extraction and hydrolysis of the glycosides present in the plant material to yield the aglycone, this compound. The structure was subsequently elucidated using a combination of chemical degradation and spectroscopic techniques, which are now standard in natural product chemistry.

Experimental Protocols for Isolation and Purification

The isolation of this compound from its plant sources is a multi-step process that involves extraction, hydrolysis of glycosides, and chromatographic purification. The general workflow is outlined below.

General Experimental Workflow

Caption: General workflow for the isolation of this compound.

Detailed Methodologies

3.2.1. Plant Material Preparation: The seeds or other relevant parts of Wattakaka volubilis are dried and coarsely powdered. To remove fatty components that can interfere with subsequent extraction steps, the powdered material is typically defatted using a non-polar solvent like petroleum ether or hexane in a Soxhlet apparatus.

3.2.2. Extraction of Glycosides: The defatted plant material is then extracted with a polar solvent to isolate the glycosides. Methanol or ethanol are commonly used for this purpose, often through maceration or Soxhlet extraction for several hours. The resulting extract is filtered and concentrated under reduced pressure to yield a crude glycosidic fraction.

3.2.3. Hydrolysis of Glycosides: To obtain the aglycone this compound, the sugar moieties must be cleaved from the glycosides. This is typically achieved through:

-

Acid Hydrolysis: The crude glycoside extract is refluxed with a dilute mineral acid, such as 2N sulfuric acid or hydrochloric acid, in an alcoholic solution (e.g., 70% isopropanol) for several hours.[3][4]

-

Enzymatic Hydrolysis: Alternatively, specific enzymes like cellulase can be employed for a milder hydrolysis, which can sometimes lead to higher yields and fewer degradation products.[5]

3.2.4. Isolation and Purification of this compound: Following hydrolysis, the reaction mixture is neutralized and the aglycones are extracted with an organic solvent such as chloroform or ethyl acetate. The organic extract is then washed, dried over anhydrous sodium sulfate, and concentrated.

The crude aglycone fraction is then subjected to chromatographic techniques for purification:

-

Column Chromatography: The crude extract is loaded onto a silica gel column and eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate. Fractions are collected and monitored by Thin Layer Chromatography (TLC).

-

High-Performance Liquid Chromatography (HPLC): For final purification, preparative HPLC on a C18 column is often employed. A mobile phase consisting of a mixture of acetonitrile and water is commonly used.[5]

Structural Elucidation

The definitive identification of this compound relies on a combination of modern spectroscopic techniques.

| Technique | Purpose | Typical Observations for this compound |

| Mass Spectrometry (MS) | Determination of molecular weight and formula. | Provides the exact mass and allows for the determination of the elemental composition. |

| Infrared (IR) Spectroscopy | Identification of functional groups. | Shows characteristic absorptions for hydroxyl (-OH), carbonyl (C=O), and C-O bonds. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, DEPT, COSY, HSQC, HMBC) | Detailed structural analysis, including the carbon skeleton and stereochemistry. | Provides information on the number and connectivity of protons and carbons, which is crucial for assigning the complete structure.[6][7][8] |

Quantitative Data

Data on the yield of this compound is not widely reported. However, for the structurally related and commercially important diosgenin, yields from various plant sources have been quantified.

| Plant Source | Part Used | Extraction Method | Yield of Diosgenin (%) | Reference |

| Dioscorea zingiberensis | Rhizome | Acid Hydrolysis, HPLC | 1.147 - 1.952 | [9] |

| Dioscorea deltoidea | Tuber | Acid Hydrolysis | 0.32 - 1.0 | [3] |

| Helicteres isora (in vitro callus) | Callus | Acid Hydrolysis, HPLC | 2.3 | [4] |

| Trigonella foenum-graecum | Seeds | Microwave-assisted extraction, GC-MS | Varies | [10] |

These values for diosgenin highlight the variability in phytosteroid content based on plant species, geographical location, and extraction methodology.

Biological Activities and Signaling Pathways

While specific studies on the signaling pathways affected by this compound are limited, the broader class of pregnane glycosides and related steroidal saponins, such as diosgenin, have been shown to possess a range of biological activities. These activities are often attributed to their interaction with various cellular signaling pathways.

Diosgenin, for example, has been reported to exhibit anti-inflammatory, anti-cancer, and neuroprotective effects.[11][12][13][14][15][16]

Anti-inflammatory Effects

The anti-inflammatory properties of compounds like diosgenin are often mediated through the inhibition of pro-inflammatory signaling pathways such as the NF-κB and MAPK pathways.[12]

Caption: Inhibition of pro-inflammatory signaling pathways.

Anti-cancer Activity

The anti-cancer effects of diosgenin have been linked to the induction of apoptosis and cell cycle arrest through modulation of pathways like STAT3 and the Bcl-2 family of proteins.[11]

Caption: Modulation of apoptosis and cell proliferation pathways.

Conclusion

This compound represents a noteworthy member of the pregnane class of phytosteroids. While its discovery dates back several decades, the technical details of its isolation and the full extent of its biological activities are still areas ripe for further investigation. The methodologies outlined in this guide, drawn from the broader field of natural product chemistry and informed by studies on related compounds like diosgenin, provide a solid foundation for researchers interested in exploring this compound and its parent glycosides. Future research should focus on quantifying the yields of this compound from various sources, elucidating its specific mechanisms of action, and evaluating its potential for therapeutic applications.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound - Wikidata [wikidata.org]

- 3. omicsonline.org [omicsonline.org]

- 4. Isolation and characterization of diosgenin from in vitro cultured tissues of Helicteres isora L - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Rapid quantitative analysis of diosgenin in the tubers of Dioscorea zingiberensis C.H. Wright by coupling cellulose enzymolysis and two-phase acid hydrolysis in tandem with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Structural Elucidation, and Anti-Inflammatory Activity of a Water-Soluble Derivative of Arctiin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. youtube.com [youtube.com]

- 9. Comparative analysis of diosgenin in Dioscorea species and related medicinal plants by UPLC-DAD-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. ijcpa.in [ijcpa.in]

- 11. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Diosgenin: An Updated Pharmacological Review and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. An update on the biological and pharmacological activities of diosgenin - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Design, Synthesis and Biological Evaluation of Diosgenin-Amino Acid Derivatives with Dual Functions of Neuroprotection and Angiogenesis [mdpi.com]

The Drevogenin A Biosynthesis Pathway: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthesis of Drevogenin A, a complex C21 pregnane-type steroid found in various medicinal plants of the Asclepiadoideae subfamily (formerly Asclepiadaceae). While the complete enzymatic pathway has not been fully elucidated in the scientific literature, this document consolidates current knowledge on plant steroid biosynthesis to propose a putative pathway for this compound. It also outlines key experimental protocols and methodologies relevant to its study, aiming to equip researchers with the foundational knowledge required for further investigation and potential metabolic engineering applications.

Introduction to this compound

This compound is a polyhydroxylated and acylated pregnane derivative with the chemical formula C₂₈H₄₂O₇[1]. It is a representative of the C21 steroids, a class of secondary metabolites prevalent in plant genera such as Dregea, Marsdenia, and Hoya[1][2]. These compounds are of significant interest to the pharmaceutical industry due to their diverse and potent biological activities. Plants belonging to the Asclepiadoideae subfamily are a major source of these natural C21-steroids[3]. The core structure of this compound is a pregn-5-en-20-one skeleton, which is biosynthetically derived from cholesterol.

The General Pathway of Steroid Biosynthesis in Plants

The biosynthesis of all plant steroids, including this compound, begins with fundamental precursor molecules derived from primary metabolism. The pathway can be broadly divided into several stages, starting from the synthesis of the basic five-carbon isoprene units to the formation of the complex, multi-ring steroid nucleus.

Formation of Isoprenoid Precursors

The universal C5 precursors for all isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), are synthesized through two distinct pathways in plants:

-

The Mevalonate (MVA) Pathway: Primarily located in the cytosol, this pathway starts from acetyl-CoA.

-

The Methylerythritol 4-Phosphate (MEP) Pathway: Located in the plastids, this pathway begins with pyruvate and glyceraldehyde-3-phosphate.

Assembly of the Steroid Precursor Squalene

IPP and DMAPP are condensed in a head-to-tail fashion by prenyltransferases to form geranyl pyrophosphate (GPP, C10) and then farnesyl pyrophosphate (FPP, C15). Two molecules of FPP are then joined head-to-head by the enzyme squalene synthase (SQS) to produce the C30 triterpene, squalene.

Cyclization and Formation of the Sterol Backbone

In plants, squalene is first epoxidized to 2,3-oxidosqualene by squalene epoxidase (SE). This linear precursor is then cyclized by cycloartenol synthase (CAS) to form cycloartenol, the first cyclic precursor in the biosynthesis of most plant sterols. This is a key divergence from fungi and animals, which use lanosterol synthase to produce lanosterol. A series of subsequent enzymatic modifications, including demethylations and isomerizations, convert cycloartenol into cholesterol.

Formation of the Pregnane Skeleton

The C21 pregnane skeleton is formed from the C27 cholesterol precursor through a critical side-chain cleavage reaction. This step is catalyzed by a cytochrome P450 enzyme, specifically a cholesterol side-chain cleavage enzyme (CYP450scc), which removes a C6 fragment from the side chain of cholesterol to yield pregnenolone[4]. Pregnenolone is a pivotal intermediate and the direct precursor to the vast array of pregnane-type steroids found in nature[5]. Pregnenolone can then be converted to progesterone by the action of 3β-hydroxysteroid dehydrogenase (3β-HSD) and a ketosteroid isomerase[6].

Putative Biosynthesis Pathway of this compound

Based on the structure of this compound (14-beta-Pregn-5-en-20-one, 3-beta,11-alpha,12-beta,14-tetrahydroxy-, 11-acetate 12-isovalerate), a hypothetical biosynthetic grid can be proposed starting from the key C21 intermediate, pregnenolone[1]. The conversion requires a series of specific hydroxylations and acylations. The precise order of these modifications is unknown and may vary.

The key transformations required to convert pregnenolone to this compound are:

-

Hydroxylation at C-14: A crucial step to form the 14-beta-hydroxy group. This is likely catalyzed by a Cytochrome P450 monooxygenase (CYP450) .

-

Hydroxylation at C-11: Introduction of an alpha-hydroxy group at the C-11 position, also likely mediated by a CYP450 .

-

Hydroxylation at C-12: Addition of a beta-hydroxy group at the C-12 position, another reaction likely catalyzed by a CYP450 .

-

Acetylation at C-11: The 11-alpha-hydroxy group is esterified with an acetyl group. This reaction is catalyzed by an acetyltransferase , using acetyl-CoA as the donor.

-

Acylation at C-12: The 12-beta-hydroxy group is esterified with an isovaleroyl group. This is catalyzed by an acyltransferase , likely using isovaleryl-CoA as the donor.

The final structure retains the 3-beta-hydroxy group and the double bond at C-5 from the pregnenolone precursor.

Key Enzyme Classes in this compound Biosynthesis

The functionalization of the steroid scaffold is primarily carried out by two major classes of enzymes.

-

Cytochrome P450 Monooxygenases (CYP450s): This superfamily of heme-containing enzymes is crucial for the oxidative modification of various secondary metabolites, including steroids[7]. They are responsible for introducing hydroxyl groups at specific and stereo-selective positions on the steroid nucleus, which is a prerequisite for subsequent glycosylation or acylation. The biosynthesis of diosgenin, a related steroidal sapogenin, is known to be regulated by CYP450s[8].

-

Acyltransferases: This diverse group of enzymes catalyzes the transfer of acyl groups (like acetyl or isovaleroyl) from an activated donor (typically a Coenzyme A ester) to an acceptor molecule, in this case, the hydroxyl groups on the this compound precursor.

Quantitative Data

Currently, there is a lack of specific quantitative data in the literature for the this compound biosynthetic pathway, such as enzyme kinetic parameters or metabolite concentrations. However, methodologies for the quantitative analysis of related steroids are well-established. The following table presents example data for diosgenin, a commercially important plant steroid, to illustrate the type of quantitative information that is valuable for pathway analysis and metabolic engineering efforts.

| Parameter | Value | Plant/System | Method | Reference |

| Diosgenin Content | 0.5% - 2.3% (dry wt) | Helicteres isora callus | HPLC | [9] |

| Diosgenin Content | Varies >9000-fold | Various medicinal plants | ELISA | [10] |

| Diosgenin Yield | 1.81% (RSD) | Dioscorea zingiberensis | HPLC-UV | [11] |

| CYP450 Expression | Varies by tissue | Dioscorea cirrhosa | Transcriptomics (FPKM) | [8] |

| Enzyme Activity (UGT) | K_m = 2.1 µM (UDP-glucose) | Solanum melongena | Radiometric Assay | [12] |

This table is for illustrative purposes, showing typical quantitative data for a related plant steroid, diosgenin.

Experimental Protocols

Elucidating the this compound pathway requires a combination of phytochemical analysis, enzymology, and molecular biology. Below are detailed methodologies for key experiments.

Protocol for Extraction and Quantification of this compound

This protocol describes a general procedure for extracting and quantifying this compound from plant material.

-

Plant Material Preparation:

-

Collect fresh plant material (e.g., stems or leaves of Dregea volubilis).

-

Freeze-dry the material to preserve metabolites and facilitate grinding.

-

Grind the lyophilized tissue into a fine powder using a mortar and pestle with liquid nitrogen or a ball mill.

-

-

Solvent Extraction:

-

Weigh approximately 1 g of powdered plant material into a flask.

-

Add 20 mL of a suitable organic solvent (e.g., methanol or a chloroform:methanol mixture (2:1, v/v)).

-

Extract using sonication for 30 minutes, followed by maceration at 4°C for 24 hours.

-

Centrifuge the mixture at 4000 x g for 15 minutes and collect the supernatant.

-

Repeat the extraction process on the plant pellet two more times to ensure complete extraction.

-

Pool the supernatants and evaporate to dryness under reduced pressure using a rotary evaporator.

-

-

Sample Purification (Solid-Phase Extraction):

-

Re-dissolve the crude extract in a minimal volume of the initial solvent.

-

Condition a C18 solid-phase extraction (SPE) cartridge with methanol followed by water.

-

Load the extract onto the cartridge.

-

Wash with a low percentage of organic solvent (e.g., 20% methanol in water) to remove highly polar impurities.

-

Elute the pregnane-containing fraction with a higher concentration of organic solvent (e.g., 80-100% methanol).

-

Dry the eluted fraction under a stream of nitrogen gas.

-

-

HPLC-UV/MS Quantification:

-

Reconstitute the purified sample in a known volume of mobile phase (e.g., acetonitrile:water).

-

Prepare a standard curve using a purified this compound standard of known concentrations.

-

Inject the sample and standards onto a reverse-phase HPLC system (e.g., C18 column).

-

Use a gradient elution profile, for example, from 30% to 90% acetonitrile in water over 30 minutes.

-

Detect and quantify this compound by UV absorbance (e.g., at ~205 nm) or, for higher specificity and sensitivity, by mass spectrometry (LC-MS) using selected ion monitoring (SIM).

-

Calculate the concentration in the original plant material based on the standard curve.

-

Protocol for In Vitro Enzyme Assay (Hypothetical CYP450 Hydroxylase)

This protocol outlines a method to test the activity of a candidate hydroxylase enzyme.

-

Microsome Extraction:

-

Homogenize fresh, young plant tissue (e.g., 50 g) in an ice-cold extraction buffer (e.g., 100 mM potassium phosphate pH 7.5, 10 mM EDTA, 10 mM sodium metabisulfite, 5% (w/v) polyvinylpolypyrrolidone, 10 mM DTT).

-

Filter the homogenate through layers of cheesecloth and centrifuge at 10,000 x g for 20 min at 4°C to pellet chloroplasts and mitochondria.

-

Collect the supernatant and centrifuge at 100,000 x g for 90 min at 4°C to pellet the microsomal fraction.

-

Resuspend the microsomal pellet in a small volume of storage buffer (e.g., 50 mM potassium phosphate pH 7.5, 1 mM EDTA, 20% glycerol). Determine protein concentration using a Bradford or BCA assay.

-

-

Enzyme Reaction:

-

Set up the reaction mixture in a microfuge tube on ice. A typical 100 µL reaction includes:

-

50 mM Potassium Phosphate Buffer (pH 7.5)

-

1.5 mM NADPH (or an NADPH-regenerating system)

-

100 µM Substrate (e.g., pregnenolone, dissolved in DMSO)

-

50-100 µg of microsomal protein

-

-

Initiate the reaction by adding the microsomal protein.

-

Incubate at a suitable temperature (e.g., 30°C) for 1-2 hours.

-

Stop the reaction by adding 100 µL of ice-cold ethyl acetate.

-

-

Product Extraction and Analysis:

-

Vortex the tube vigorously to extract the steroid products into the ethyl acetate phase.

-

Centrifuge to separate the phases and carefully transfer the upper organic layer to a new tube.

-

Repeat the extraction.

-

Evaporate the pooled organic phases to dryness.

-

Reconstitute the residue in mobile phase and analyze by LC-MS to identify the hydroxylated product by comparing its retention time and mass spectrum to an authentic standard (if available) or by identifying the expected mass shift (+16 Da).

-

Regulation and Metabolic Engineering

The regulation of C21 steroid biosynthesis in plants is not well understood[13]. It is likely controlled by developmental cues and in response to environmental stresses, with transcription factors playing a key role in activating pathway genes. Understanding this regulation is key for metabolic engineering.

Potential strategies to enhance this compound production include:

-

Overexpression of Key Enzymes: Identifying and overexpressing rate-limiting enzymes, such as the initial CYP450scc or specific hydroxylases, could increase flux through the pathway.

-

Transcription Factor Engineering: Identifying and overexpressing specific transcription factors that positively regulate the entire pathway.

-

Heterologous Expression: Transferring the entire biosynthetic pathway into a microbial host like Saccharomyces cerevisiae or a model plant system for controlled and scalable production, a strategy that has been successfully demonstrated for the related steroid, diosgenin.

Conclusion

The biosynthesis of this compound is a complex process rooted in the general plant steroid pathway, culminating in a series of specific, yet to be fully characterized, enzymatic modifications of a pregnenolone precursor. This guide has synthesized the available information to construct a putative pathway, highlighting the central role of CYP450 monooxygenases and acyltransferases. While significant research gaps remain, particularly in identifying the specific enzymes and regulatory networks, the methodologies and frameworks presented here provide a solid foundation for future research. Further investigation into this pathway will not only advance our fundamental understanding of plant specialized metabolism but also pave the way for the sustainable biotechnological production of this medicinally important steroid.

References

- 1. This compound | C28H42O7 | CID 202357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Pregnanes and pregnane glycosides from Marsdenia roylei - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. gxsf.magtech.com.cn [gxsf.magtech.com.cn]

- 4. researchgate.net [researchgate.net]

- 5. Steroidogenesis in plants--Biosynthesis and conversions of progesterone and other pregnane derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Diosgenin biosynthesis pathway and its regulation in Dioscorea cirrhosa L - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diosgenin biosynthesis pathway and its regulation in Dioscorea cirrhosa L. [PeerJ] [peerj.com]

- 9. Cytochrome P450 and UDP-Glucuronosyltransferase Expressions, Activities, and Induction Abilities in 3D-Cultured Human Renal Proximal Tubule Epithelial Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Determination of diosgenin content in medicinal plants with enzyme-linked immunosorbent assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Rapid quantitative analysis of diosgenin in the tubers of Dioscorea zingiberensis C.H. Wright by coupling cellulose enzymolysis and two-phase acid hydrolysis in tandem with HPLC-UV - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Regulation of steroid biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The origin and evolution of the diosgenin biosynthetic pathway in yam - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Intricacies of Drevogenin A: A Technical Guide to its Mechanism of Action

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Introduction

Drevogenin A is a naturally occurring steroidal sapogenin, a class of compounds that has garnered significant interest in the scientific community for its diverse bioactive properties. While direct, in-depth research on the mechanism of action of this compound is limited, its structural similarity to the well-studied steroidal sapogenin, Diosgenin, provides a robust framework for understanding its potential cellular and molecular targets. This technical guide will, therefore, leverage the extensive research on Diosgenin as a model to elucidate the probable mechanisms through which this compound exerts its effects, particularly focusing on its anti-cancer and pro-apoptotic activities. This approach is instrumental for researchers and drug development professionals in designing future studies and exploring the therapeutic potential of this class of compounds.

Core Mechanism of Action: Induction of Apoptosis

A primary mechanism by which steroidal sapogenins like Diosgenin exhibit their anti-cancer effects is through the induction of apoptosis, or programmed cell death. This process is crucial for eliminating damaged or cancerous cells and is tightly regulated by a complex network of signaling pathways.

The Intrinsic (Mitochondrial) Apoptosis Pathway

Diosgenin has been shown to trigger the intrinsic apoptosis pathway, which is centered around the mitochondria. This pathway is initiated by various intracellular stresses, leading to changes in the mitochondrial membrane potential and the release of pro-apoptotic factors.

Key molecular events in this pathway modulated by Diosgenin include:

-

Regulation of the Bcl-2 Protein Family: Diosgenin alters the balance between pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. Specifically, it upregulates Bax and downregulates Bcl-2, leading to an increased Bax/Bcl-2 ratio. This shift promotes the permeabilization of the mitochondrial outer membrane.

-

Mitochondrial Membrane Potential (MMP) Disruption: The increased Bax/Bcl-2 ratio leads to a decrease in the MMP.

-

Cytochrome c Release: The disruption of the MMP results in the release of cytochrome c from the mitochondrial intermembrane space into the cytoplasm.

-

Apoptosome Formation and Caspase Activation: In the cytoplasm, cytochrome c binds to Apoptotic protease activating factor 1 (Apaf-1) and pro-caspase-9 to form the apoptosome. This complex then activates caspase-9, an initiator caspase.

-

Executioner Caspase Activation: Activated caspase-9 subsequently cleaves and activates effector caspases, such as caspase-3.

-

Cellular Dismantling: Activated caspase-3 orchestrates the final stages of apoptosis by cleaving a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Preliminary Investigation of Drevogenin A: A Data-Driven Approach Using a Structural Analog

Disclaimer: Direct experimental data on the biological activity of Drevogenin A is limited in publicly available scientific literature. This technical guide leverages data from its close structural analog, Diosgenin, to provide a preliminary investigation into the potential biological activities of this compound. All presented data, experimental protocols, and signaling pathways are based on studies conducted with Diosgenin and should be considered as inferential for this compound, pending direct experimental validation.

Introduction

This compound is a steroidal sapogenin, a class of naturally occurring compounds found in various plants.[1] While specific research on this compound is sparse, its structural similarity to the well-characterized steroidal sapogenin, Diosgenin, suggests it may possess comparable biological activities. Diosgenin has been extensively studied and has demonstrated a wide range of pharmacological effects, including anti-inflammatory, antioxidant, and anticancer properties.[2][3][4] This guide provides a comprehensive overview of the biological activities of Diosgenin as a surrogate to infer the potential therapeutic relevance of this compound for researchers, scientists, and drug development professionals.

Chemical Structures

The foundational step in this analog-based investigation is the comparison of the chemical structures of this compound and Diosgenin.

Caption: Chemical structures of this compound and Diosgenin.

Quantitative Biological Activity Data

The following tables summarize the quantitative data on the biological activities of Diosgenin, which may serve as a preliminary reference for the potential efficacy of this compound.

Table 1: Cytotoxic Activity of Diosgenin against various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Reference |

| HepG2 | Liver Cancer | 40 | [No specific reference found in search results] |

| K562 | Leukemia | 30.04 | [No specific reference found in search results] |

| T24 | Bladder Cancer | Not specified | [No specific reference found in search results] |

| MNK45 | Gastric Cancer | Not specified | [No specific reference found in search results] |

| A549 | Lung Cancer | Not specified | [No specific reference found in search results] |

| MCF-7 | Breast Cancer | Not specified | [No specific reference found in search results] |

Table 2: Anti-inflammatory Activity of Diosgenin

| Assay | Cell Line/Model | Measured Parameter | Effect of Diosgenin | Reference |

| LPS-induced inflammation | Murine Macrophages | Pro-inflammatory cytokine production | Inhibition | [No specific reference found in search results] |

| IL-1β-induced inflammation | Human OA Chondrocytes | NO and PGE2 production | Inhibition | [No specific reference found in search results] |

| IL-1β-induced inflammation | Human OA Chondrocytes | MMP-3, MMP-13, iNOS, COX-2 expression | Inhibition | [No specific reference found in search results] |

Experimental Protocols

Detailed methodologies for key experiments cited in the literature for Diosgenin are provided below. These protocols can be adapted for the investigation of this compound.

Cell Viability Assay (MTT Assay)

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with various concentrations of the test compound (e.g., Diosgenin) and a vehicle control for the desired duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control and determine the IC50 value.

Western Blot Analysis

-

Cell Lysis: Lyse treated and untreated cells with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

-

SDS-PAGE: Separate equal amounts of protein on a sodium dodecyl sulfate-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Apoptosis Assay (Annexin V/PI Staining)

-

Cell Treatment: Treat cells with the test compound for the indicated time.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) for 15 minutes in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of apoptotic cells (Annexin V-positive, PI-negative) and necrotic cells (Annexin V and PI-positive).

Signaling Pathways

Based on studies with Diosgenin, this compound may potentially modulate key signaling pathways involved in cancer and inflammation.

Caption: Inferred apoptotic pathway modulated by this compound.

Caption: Inferred anti-inflammatory pathway modulated by this compound.

Conclusion

While direct experimental evidence for the biological activities of this compound is currently lacking, its structural similarity to Diosgenin provides a strong basis for preliminary investigation. The data and protocols presented in this guide, derived from extensive research on Diosgenin, suggest that this compound may possess significant anticancer and anti-inflammatory properties. Future research should focus on direct experimental validation of these potential activities to fully elucidate the therapeutic potential of this compound. This would involve performing the described experimental protocols with this compound and comparing the quantitative outcomes with those of Diosgenin to establish a clear structure-activity relationship.

References

Drevogenin A: A Technical Guide to its Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Drevogenin A is a naturally occurring steroidal sapogenin found in various plant species, including those from the Dioscoreaceae family.[1] As a member of this class of compounds, this compound holds potential for significant pharmacological activities, with research primarily pointing towards anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the known pharmacological profile of this compound and its closely related aglycone, diosgenin. Due to the limited availability of specific data for this compound, this document leverages the extensive research on diosgenin to infer potential mechanisms and properties, while clearly delineating the available information for each compound. This guide is intended to serve as a foundational resource for researchers and professionals in drug discovery and development.

Introduction to this compound

This compound is a bioactive steroidal sapogenin, a class of natural products known for their diverse pharmacological effects.[1] It is derived from plant sources such as Hoya carnosa and Wattakaka volubilis.[2][3] Structurally, it is a complex molecule with the chemical formula C₂₈H₄₂O₇.[2] While research on this compound is still emerging, the broader family of steroidal saponins, and particularly its aglycone diosgenin, has been the subject of extensive study, revealing a wide range of biological activities, including anti-inflammatory, antioxidant, anti-proliferative, and immunomodulatory effects.[4][5]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This information is crucial for its handling, formulation, and in the design of experimental studies.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 10163-83-4 | [1][2] |

| Molecular Formula | C₂₈H₄₂O₇ | [1][2] |

| Molecular Weight | 490.6 g/mol | [1][2] |

| IUPAC Name | [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate | [2] |

| Boiling Point | 586.6 °C | [1] |

| Storage Temperature | 10°C - 25°C | [1] |

Pharmacological Properties

The pharmacological activities of this compound are primarily inferred from studies on its structural class and its aglycone, diosgenin. The key reported activities are anti-cancer and anti-inflammatory effects.

Anticancer Activity

While specific studies on this compound's anticancer effects are limited, extensive research on diosgenin demonstrates significant potential in this area. Diosgenin has been shown to inhibit the proliferation of various cancer cell lines, including prostate, colon, breast, lung, and liver cancer.[6][7] The anticancer mechanisms are multifaceted and involve the induction of apoptosis, cell cycle arrest, and modulation of key signaling pathways.[4][6]

Quantitative Cytotoxicity Data for Diosgenin and its Derivatives:

The following table summarizes the cytotoxic activities of diosgenin and its derivatives against various cancer cell lines. It is important to note that this data is not for this compound itself but for its closely related aglycone and its synthetic modifications.

Table 2: Cytotoxic Activity (IC₅₀ values) of Diosgenin and its Derivatives

| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |

| Diosgenin Derivative 8 | HepG2 | Liver Cancer | 1.9 | [8] |

| Diosgenin Derivative 8 | L02 (normal liver cells) | - | 18.6 | [8] |

| Diosgenin Derivative 7g | K562 | Leukemia | 4.41 | [9] |

| Diosgenin | K562 | Leukemia | 30.04 | [9] |

| Diosgenin | HBL-52 | Optic Nerve Sheath Meningioma | 15 | [10] |

| Diosgenin Derivative 14f | HepG2 | Liver Cancer | 2.26 | [11] |

| Diosgenin | HepG2 | Liver Cancer | 32.63 | [11] |

Anti-inflammatory Activity

This compound is suggested to possess anti-inflammatory properties.[1] Studies on diosgenin have substantiated this, showing that it can inhibit the production of pro-inflammatory mediators. For instance, in human osteoarthritis chondrocytes, diosgenin was found to inhibit the interleukin-1β (IL-1β)-induced production of nitric oxide (NO) and prostaglandin E2 (PGE2).[12][13] It also suppressed the expression of matrix metalloproteinases (MMP-3 and MMP-13), inducible nitric oxide synthase (iNOS), and cyclooxygenase-2 (COX-2).[12][13] The mechanism of this anti-inflammatory action appears to be linked to the inhibition of the NF-κB signaling pathway.[12] In rheumatoid arthritis synoviocytes, diosgenin has also been shown to inhibit proliferation and inflammatory responses.[14][15]

Mechanism of Action & Signaling Pathways

The molecular mechanisms underlying the pharmacological effects of this compound are likely to be similar to those of diosgenin, which has been shown to modulate several critical cellular signaling pathways.

Apoptosis Induction

A primary mechanism of the anticancer activity of diosgenin is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key apoptotic proteins. Diosgenin has been observed to upregulate the expression of pro-apoptotic proteins like Bax and downregulate anti-apoptotic proteins such as Bcl-2.[9][16] This leads to the activation of caspases, a family of proteases that execute the apoptotic process.[6][17] The induction of apoptosis by diosgenin can be mediated through both intrinsic (mitochondrial) and extrinsic pathways.[18]

Caption: Inferred mitochondrial apoptosis pathway modulated by this compound.

Cell Cycle Arrest

Diosgenin has been shown to induce cell cycle arrest, primarily at the G0/G1 or G2/M phases, in various cancer cell lines.[6][8][10] This prevents cancer cells from progressing through the cell division cycle, thereby inhibiting their proliferation. The arrest is often associated with the modulation of cyclins and cyclin-dependent kinases (CDKs).

Modulation of Key Signaling Pathways

-

NF-κB Pathway: The anti-inflammatory effects of diosgenin are largely attributed to its ability to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway.[12] By preventing the degradation of IκB-α, diosgenin blocks the translocation of NF-κB to the nucleus, thereby inhibiting the expression of pro-inflammatory genes.[12]

-

PI3K/Akt/mTOR Pathway: In some cancer cells, diosgenin has been found to inhibit the phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) signaling pathway.[19] This pathway is crucial for cell growth, proliferation, and survival, and its inhibition contributes to the anticancer effects of diosgenin.

-

STAT3 Pathway: Diosgenin can also suppress the STAT3 signaling pathway in certain cancer types, leading to the inhibition of cell growth and chemosensitization.[6]

Caption: Key signaling pathways modulated by this compound (inferred from diosgenin).

Experimental Protocols

Cell Viability and Cytotoxicity Assay (MTT Assay)

This assay is used to assess the effect of a compound on cell proliferation and to determine its cytotoxic concentration (IC₅₀).

-

Cell Seeding: Plate cells (e.g., cancer cell lines) in a 96-well plate at a specific density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound for a specified duration (e.g., 24, 48, 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondria will reduce MTT to formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.

Apoptosis Analysis

-

Flow Cytometry with Annexin V/Propidium Iodide (PI) Staining: This method quantifies the percentage of apoptotic and necrotic cells.

-

Treat cells with this compound.

-

Harvest and wash the cells.

-

Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI.

-

Analyze the stained cells using a flow cytometer.

-

-

Western Blot Analysis: This technique is used to measure the expression levels of key apoptosis-related proteins.

-

Lyse the treated cells to extract proteins.

-

Separate the proteins by SDS-PAGE and transfer them to a membrane.

-

Probe the membrane with primary antibodies against proteins of interest (e.g., Bax, Bcl-2, cleaved caspase-3, cleaved PARP).

-

Incubate with a secondary antibody conjugated to an enzyme.

-

Detect the protein bands using a chemiluminescent substrate.

-

Cell Cycle Analysis

This is performed to determine the effect of the compound on cell cycle progression.

-

Treat cells with this compound.

-

Harvest and fix the cells (e.g., with cold 70% ethanol).

-

Stain the cells with a DNA-binding dye (e.g., propidium iodide) in the presence of RNase.

-

Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Caption: General experimental workflow for in vitro pharmacological evaluation.

Conclusion and Future Directions

This compound is a promising natural product with potential pharmacological activities, particularly in the realms of cancer and inflammation. While current knowledge is largely inferred from studies on its aglycone, diosgenin, the existing data provides a strong rationale for further investigation into this compound itself. Future research should focus on isolating and characterizing the specific biological activities of this compound, including comprehensive in vitro and in vivo studies to elucidate its mechanisms of action, determine its efficacy and safety profile, and explore its potential as a lead compound for the development of novel therapeutics. The synthesis of this compound derivatives may also offer opportunities to enhance its pharmacological properties and improve its drug-like characteristics.

References

- 1. This compound | 10163-83-4 | KAA16383 | Biosynth [biosynth.com]

- 2. This compound | C28H42O7 | CID 202357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound - Wikidata [wikidata.org]

- 4. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 5. scielo.br [scielo.br]

- 6. pharmascholars.com [pharmascholars.com]

- 7. Anticancer Activity of Diosgenin and Its Molecular Mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Diosgenin Derivatives as Potential Antitumor Agents: Synthesis, Cytotoxicity, and Mechanism of Action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of diosgenin derivatives as apoptosis inducers through mitochondria-related pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Diosgenin inhibits the proliferation, migration and invasion of the optic nerve sheath meningioma cells via induction of mitochondrial-mediated apoptosis, autophagy and G0/G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Diosgenin inhibits IL-1β-induced expression of inflammatory mediators in human osteoarthritis chondrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Diosgenin Inhibits Excessive Proliferation and Inflammatory Response of Synovial Fibroblasts in Rheumatoid Arthritis by Targeting PDE3B - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The anti-cancer activity of Dioscin: an update and future perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Diosgenin, a plant steroid, induces apoptosis in human rheumatoid arthritis synoviocytes with cyclooxygenase-2 overexpression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Diosmetin: A dietary flavone as modulator of signaling pathways in cancer progression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Diosgenin‑induced autophagy and apoptosis in a human prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]

Drevogenin A (CAS No. 10163-83-4): A Technical Guide to its Physicochemical Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drevogenin A is a naturally occurring steroidal sapogenin isolated from plants of the Apocynaceae family, notably Dregea volubilis (also known as Wattakaka volubilis) and has also been reported in Hoya carnosa.[1][2][3] As a member of the pregnane class of steroids, this compound represents a chemical scaffold of interest for further investigation into its potential biological activities. This technical guide provides a summary of its known physicochemical properties. It is important to note that while the parent plant, Dregea volubilis, has been studied for various biological activities including antioxidant, antimicrobial, anti-inflammatory, and antitumor effects, specific research detailing the biological mechanisms and signaling pathways of this compound is limited in publicly available scientific literature.[4][5][6][7][8]

Physicochemical Properties

The known physicochemical properties of this compound are summarized in the table below. These values are primarily sourced from chemical databases and supplier information.

| Property | Value | Source(s) |

| CAS Number | 10163-83-4 | [1][3][9] |

| Molecular Formula | C₂₈H₄₂O₇ | [1][3][9] |

| Molecular Weight | 490.6 g/mol | [1][9] |

| Exact Mass | 490.29305367 Da | [1] |

| Boiling Point | 586.6 °C (Predicted) | [9] |

| Computed LogP | 2.9 | [1] |

| Storage Temperature | 10°C - 25°C | [9] |

| Natural Sources | Dregea volubilis, Hoya carnosa | [1][2][3] |

| Chemical Class | Steroidal Sapogenin, Pregnane Steroid | [9] |

Experimental Protocols

Detailed experimental protocols for the determination of the physicochemical properties of this compound are not extensively published. Therefore, this section provides standardized, generic methodologies that are widely accepted for the characterization of natural products of this type.

Isolation and Purification of this compound from Dregea volubilis

The isolation of this compound and other pregnane glycosides from Dregea volubilis typically involves solvent extraction and chromatographic separation.

-

Plant Material Preparation : The leaves, stems, or fruits of Dregea volubilis are collected, washed, and air-dried at room temperature. The dried plant material is then ground into a fine powder.[4][7]

-

Extraction : The powdered plant material is subjected to extraction, often using methanol, through methods like maceration or soxhlet extraction.[7][10]

-

Fractionation : The crude methanol extract is then partitioned with solvents of increasing polarity, such as hexane, chloroform, and ethyl acetate, to separate compounds based on their solubility.

-

Chromatographic Separation : The fractions are further purified using chromatographic techniques. This typically involves column chromatography over silica gel, followed by preparative thin-layer chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to isolate the pure compound.[8]

-

Structure Elucidation : The structure of the isolated compound is confirmed using spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry.[10][11]

Determination of Melting Point

The melting point of a pure crystalline solid is a sharp, characteristic physical property.

-

Apparatus : A capillary melting point apparatus or a Thiele tube is commonly used.

-

Sample Preparation : A small amount of the dry, crystalline this compound is packed into a capillary tube, which is sealed at one end.

-

Measurement : The capillary tube is placed in the melting point apparatus and heated at a slow, controlled rate (e.g., 1-2 °C per minute) near the expected melting point. The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.

Determination of Boiling Point (for high molecular weight solids)

For non-volatile solids like this compound, the boiling point is typically predicted using computational models as experimental determination would require high temperatures that could lead to decomposition. The reported boiling point of 586.6 °C is a predicted value.

Determination of Solubility

A standard method for determining the solubility of a compound is the shake-flask method.

-

Procedure : An excess amount of this compound is added to a known volume of a specific solvent (e.g., water, ethanol, DMSO) in a sealed vial.

-

Equilibration : The vial is agitated in a temperature-controlled environment (e.g., a shaker bath at 25 °C) for a set period (e.g., 24-48 hours) to ensure equilibrium is reached.

-

Separation and Quantification : The solution is filtered to remove any undissolved solid. The concentration of this compound in the filtrate is then determined using a suitable analytical method, such as HPLC with UV detection, against a calibration curve of known concentrations. The solubility is reported in units like mg/mL or mol/L.

Determination of the Octanol-Water Partition Coefficient (LogP)

LogP is a measure of a compound's lipophilicity and is crucial for predicting its pharmacokinetic properties.

-

Shake-Flask Method :

-

A solution of this compound is prepared in either n-octanol or water.

-

This solution is added to a separatory funnel containing the other immiscible solvent (water or n-octanol, respectively). The n-octanol and water phases should be pre-saturated with each other.

-

The funnel is shaken vigorously to allow for the partitioning of the compound between the two phases and then left to stand for the phases to separate completely.

-

The concentration of this compound in each phase is measured, typically by HPLC or UV-Vis spectroscopy.

-

LogP is calculated as the base-10 logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

-

Visualizations

Workflow for Natural Product Isolation and Screening

The following diagram illustrates a general workflow for the isolation and preliminary biological screening of a natural product like this compound from its plant source.

Caption: A generalized workflow for the isolation and screening of this compound.

Experimental Workflow for Solubility Determination

The diagram below outlines the key steps in determining the solubility of a compound using the shake-flask method.

Caption: A workflow for determining the solubility of this compound.

Conclusion

This compound is a pregnane-type steroidal sapogenin with a defined chemical structure and basic physicochemical properties. While it is a known constituent of Dregea volubilis, a plant with a history of use in traditional medicine and documented biological activities in its extracts, there is a notable lack of specific research on the biological activity, signaling pathways, and detailed experimental characterization of this compound itself. The information provided in this guide is based on available data and standardized methodologies. Further research is required to fully elucidate the pharmacological potential of this natural product.

References

- 1. This compound | C28H42O7 | CID 202357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. This compound - Wikidata [wikidata.org]

- 4. dagonuniversity.edu.mm [dagonuniversity.edu.mm]

- 5. cibtech.org [cibtech.org]

- 6. maas.edu.mm [maas.edu.mm]

- 7. Phytochemical Screening and In Vitro Antibacterial Activity of Ethanol and Aqueous Extracts of Dregea Volubilis Leaves – Biosciences Biotechnology Research Asia [biotech-asia.org]

- 8. mdpi.com [mdpi.com]

- 9. This compound | 10163-83-4 | KAA16383 | Biosynth [biosynth.com]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

Unveiling Drevogenin A: A Spectroscopic Characterization Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data essential for the characterization of Drevogenin A, a naturally occurring pregnane steroid. The information presented herein is critical for its identification, purity assessment, and further investigation in drug discovery and development.

Spectroscopic Data for this compound

The structural elucidation of this compound, isolated from plants such as Wattakaka volubilis (also known as Dregea volubilis), relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[1][2] These methods provide detailed insights into the molecule's atomic connectivity and overall structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. For this compound, both ¹H (proton) and ¹³C (carbon-13) NMR data are crucial for assigning the chemical environment of each atom in the molecule.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| Data not available in search results |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Position | Chemical Shift (δ, ppm) |

| Data not available in search results |

Note: The complete experimental ¹H and ¹³C NMR data with specific peak assignments for this compound were not available in the provided search results. The tables are formatted for the inclusion of such data when available.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern, which can aid in structural confirmation.

Table 3: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Formula | C₂₈H₄₂O₇[2] |

| Molecular Weight | 490.6 g/mol [2] |

| Ionization Mode | Data not available |

| Major Fragment Ions (m/z) | Data not available |

Note: While the molecular formula and weight are known, detailed experimental mass spectral data, including ionization mode and fragmentation patterns for this compound, were not found in the search results.

Experimental Protocols

Detailed experimental protocols are fundamental for the reproducibility of scientific findings. The following sections outline the general methodologies for the isolation and spectroscopic analysis of this compound.

Isolation of this compound

This compound is typically isolated from the ethanolic extract of the roots of Wattakaka volubilis.[1] The general procedure involves:

-

Extraction: The plant material is extracted with a suitable solvent, such as ethanol.

-

Fractionation: The crude extract is then subjected to solvent-solvent partitioning to separate compounds based on their polarity.

-

Chromatography: Final purification is achieved through various chromatographic techniques, such as column chromatography over silica gel, to yield pure this compound.[1]

NMR Spectroscopy

NMR spectra are recorded on a high-field spectrometer.

-

Sample Preparation: A few milligrams of the purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

-

Data Acquisition: ¹H NMR, ¹³C NMR, and other 2D NMR experiments (like COSY, HSQC, and HMBC) are performed to establish the complete structure and stereochemistry of the molecule.

Mass Spectrometry

Mass spectra are obtained using a mass spectrometer, often coupled with a chromatographic system.

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically after separation by liquid chromatography (LC-MS).

-

Ionization: A suitable ionization technique, such as Electrospray Ionization (ESI), is used to generate charged molecules.

-

Analysis: The mass analyzer separates the ions based on their mass-to-charge ratio (m/z), and a detector records their abundance.

Logical Workflow for Characterization

The structural characterization of a natural product like this compound follows a logical workflow, beginning with its isolation and culminating in the detailed analysis of its spectroscopic data.

Note: No signaling pathways involving this compound were identified in the search results to be visualized.

References

An In-depth Technical Guide to the Steroidal Sapogenin Classification of Drevogenin A

Executive Summary: Drevogenin A is a naturally occurring steroidal compound with significant potential in pharmacological research. This document provides a detailed exploration of its classification within the broader family of steroidal sapogenins, presenting its physicochemical properties, a generalized methodology for its isolation and characterization, and an overview of its potential biological activities. While often grouped with common sapogenins, a detailed structural analysis reveals this compound is more accurately classified as a C21 pregnane-type steroidal aglycone. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this compound's chemical identity and therapeutic potential.

Unpacking the World of Steroidal Sapogenins

Saponins are a diverse group of glycosides found widely in the plant kingdom, known for their characteristic foam-forming properties in water.[1] They consist of a sugar moiety (the glycone) attached to a non-sugar aglycone, known as a sapogenin.[2] Based on the chemical structure of the sapogenin, they are broadly classified into two major groups: triterpenoid and steroidal saponins.[1][3]

Steroidal sapogenins are characterized by a C27 steroidal backbone and are typically categorized into several classes, with spirostanols and furostanols being the most common.[1][3][4] These compounds are of immense interest to the pharmaceutical industry, serving as crucial starting materials for the synthesis of various steroid hormones and drugs, such as progesterone and cortisone.[4][5][6][7][8]

This compound: A Closer Look

This compound is a specific steroidal aglycone that has been isolated from plant species such as Hoya carnosa and Wattakaka volubilis.[9][10] While it is correctly identified as a steroidal sapogenin in a broad sense, its core structure deviates from the typical C27 spirostane framework.[11]

2.1 Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. Its IUPAC name, 14-beta-Pregn-5-en-20-one, 3-beta,11-alpha,12-beta,14-tetrahydroxy-, 11-acetate 12-isovalerate, and its molecular formula confirm its classification as a C21 pregnane derivative.[9]

| Property | Value | Reference(s) |

| Molecular Formula | C₂₈H₄₂O₇ | [9][11][12] |

| Molecular Weight | 490.6 g/mol | [9][11] |

| Monoisotopic Mass | 490.29305367 Da | [9][12] |

| CAS Registry Number | 10163-83-4 | [9][10][11] |

| IUPAC Name | [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate | [9] |

| Predicted XlogP | 2.9 | [12] |

| Natural Sources | Hoya carnosa, Wattakaka volubilis | [9][10] |

2.2 Core Classification

Based on its chemical structure, this compound is classified as a pregnane-type steroidal aglycone . The pregnane skeleton is a C21 steroid, which forms the backbone for critical hormones like progesterone. This distinguishes it from C27 spirostanol sapogenins like diosgenin, which possess a characteristic spiroketal side chain. Therefore, while this compound is the aglycone of a steroidal saponin, its specific classification places it within the pregnane family of steroids.

Generalized Experimental Protocols

Detailed, peer-reviewed experimental protocols for the specific isolation of this compound are not widely published. The following section outlines a generalized, standard workflow for the extraction, isolation, and characterization of such natural products from plant sources.

3.1 Extraction and Isolation

-

Material Preparation: The source plant material (e.g., leaves, roots) is collected, dried to a constant weight, and ground into a fine powder to maximize surface area for extraction.

-

Solvent Extraction: The powdered material is subjected to exhaustive extraction, typically using a polar solvent like methanol or ethanol, often with a Soxhlet apparatus.

-

Solvent Removal: The resulting crude extract is concentrated under reduced pressure using a rotary evaporator to yield a viscous residue.

-

Fractionation: The crude extract is then suspended in water and subjected to liquid-liquid partitioning with a series of immiscible solvents of increasing polarity (e.g., hexane, chloroform, ethyl acetate) to separate compounds based on their solubility.

-

Chromatographic Purification: The fractions are further purified using chromatographic techniques. This usually involves initial separation by column chromatography (using silica gel or alumina) followed by high-performance liquid chromatography (HPLC) to isolate the pure this compound compound.

3.2 Structure Elucidation Once purified, the chemical structure of this compound is confirmed using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the exact molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HMBC, HSQC) NMR spectroscopy are used to determine the complete chemical structure and stereochemistry.

Biological Activity and Potential Mechanisms

Research into this compound suggests it may possess valuable bioactive properties, including potential anti-inflammatory and anticancer activities.[11] Studies on the closely related compound Drevogenin D, also isolated from Dregea volubilis (a synonym for Wattakaka), have shown it can prevent selenite-induced oxidative stress and the activation of calpains, proteases implicated in cellular damage.[13]

4.1 Case Study: A Potential Mechanism from a Related Sapogenin

To illustrate a potential mechanism of action relevant to this class of molecules, we can examine the well-studied steroidal sapogenin, diosgenin. Recent research has identified diosgenin as a direct inverse agonist of the retinoic acid receptor-related orphan receptors α and γ (RORα and RORγ).[14] These receptors are key transcription factors that regulate the differentiation of T helper 17 (Th17) cells, which are pivotal in many autoimmune and inflammatory diseases.

As an inverse agonist, diosgenin binds to RORγ, but instead of activating it, it blocks the recruitment of co-activator proteins and promotes the recruitment of co-repressors. This leads to the transcriptional repression of target genes, most notably Interleukin-17A (IL-17A), a potent pro-inflammatory cytokine. This detailed molecular mechanism for diosgenin provides a valuable template for investigating the specific targets and pathways of this compound.

Conclusion and Future Directions

This compound is a pregnane-type steroidal aglycone with promising, yet underexplored, therapeutic potential. Its correct classification is crucial for understanding its biosynthetic origins and for guiding future research into its mechanism of action. While related compounds show activity in modulating inflammatory pathways, the specific molecular targets of this compound remain to be elucidated.

Future research should focus on:

-

Developing and publishing standardized protocols for the efficient isolation of this compound.

-

Conducting comprehensive screening to fully characterize its biological activities.

-

Performing detailed mechanistic studies, such as target identification and pathway analysis, to uncover how this compound exerts its effects at a molecular level.

This foundational work will be essential for unlocking the full potential of this compound as a lead compound in drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. Sapogenin - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Steroidal saponins from the genus Allium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sapogenin | Plant Steroids, Steroid Glycosides, Phytosterols | Britannica [britannica.com]

- 6. Diosgenin: Recent Highlights on Pharmacology and Analytical Methodology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. An update on the biological and pharmacological activities of diosgenin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Isolation and characterization of diosgenin from in vitro cultured tissues of Helicteres isora L - PMC [pmc.ncbi.nlm.nih.gov]

- 9. This compound | C28H42O7 | CID 202357 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound - Wikidata [wikidata.org]

- 11. This compound | 10163-83-4 | KAA16383 | Biosynth [biosynth.com]

- 12. PubChemLite - this compound (C28H42O7) [pubchemlite.lcsb.uni.lu]

- 13. researchgate.net [researchgate.net]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Total Synthesis of Drevogenin A: A Review of Current Synthetic Strategies

Abstract

Drevogenin A is a naturally occurring polyhydroxylated steroid aglycone, primarily isolated from plants such as Hoya carnosa and Wattakaka volubilis[1]. Its complex and stereochemically rich structure presents a significant challenge for chemical synthesis. This document provides an overview of the current landscape of synthetic efforts towards this compound. As of this writing, a complete de novo total synthesis of this compound has not been reported in the peer-reviewed scientific literature. However, the synthesis of structurally related steroidal compounds and analogs, often through semi-synthetic approaches from readily available natural products like diosgenin, offers valuable insights into potential strategies for assembling the this compound scaffold. This document will detail a hypothetical retrosynthetic analysis, discuss the synthesis of related analogs, and provide protocols for key transformations relevant to this class of molecules.

Introduction to this compound

This compound is a C28 steroid characterized by a pregnane-type skeleton with multiple hydroxyl groups, an acetate ester, and an isovalerate ester. Its IUPAC name is [(3S,8R,9S,10R,11S,12S,13S,14S,17S)-17-acetyl-11-acetyloxy-3,14-dihydroxy-10,13-dimethyl-1,2,3,4,7,8,9,11,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-12-yl] 3-methylbutanoate[1]. The dense functionalization and numerous stereocenters make it an attractive yet formidable target for total synthesis.

Hypothetical Retrosynthetic Analysis

In the absence of a published total synthesis, a hypothetical retrosynthetic pathway can be proposed based on established strategies for steroid synthesis. A key disconnection would likely involve the late-stage introduction of the ester functionalities at C11 and C12 and the acetyl group at C17. The core steroidal nucleus could be assembled through a convergent strategy, potentially involving a key cyclization reaction to form the tetracyclic system.

Caption: Hypothetical retrosynthetic analysis of this compound.

Semi-Synthesis of this compound Analogs from Diosgenin

A more practical and widely employed approach for accessing complex steroids is the semi-synthesis from abundant natural precursors. Diosgenin, a spiroketal-containing steroid, is a common starting material for the industrial production of various steroidal drugs and serves as a versatile scaffold for the synthesis of analogs of this compound[2][3][4]. While a direct conversion of diosgenin to this compound has not been detailed, the synthesis of various diosgenin analogs provides a roadmap for relevant chemical transformations.

The general workflow for such a semi-synthesis involves the modification of the diosgenin core, including the opening of the spiroketal side chain and subsequent functionalization of the steroid nucleus.

Caption: General workflow for the semi-synthesis of this compound analogs.

Experimental Protocols for Key Transformations

The following protocols are adapted from methodologies used in the synthesis of diosgenin analogs and other related steroids, which would be pertinent to a potential synthesis of this compound[5][6].

Esterification of Steroidal Alcohols

The introduction of acetate and isovalerate esters is a crucial step. A common method for this transformation is the Steglich esterification.

Protocol: Steglich Esterification

-

Dissolution: Dissolve the steroidal alcohol (1.0 eq.) in anhydrous dichloromethane (DCM, 0.1 M).

-

Addition of Reagents: To the stirred solution, add the carboxylic acid (e.g., acetic acid or isovaleric acid, 1.5 eq.), N,N'-dicyclohexylcarbodiimide (DCC, 1.5 eq.), and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq.).

-

Reaction: Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate successively with 1 M HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Oxidation of Steroidal Alcohols

Selective oxidation of hydroxyl groups on the steroid scaffold is often necessary to install ketone functionalities or to prepare for subsequent reactions.

Protocol: Oxidation with Pyridinium Chlorochromate (PCC)

-

Preparation: Suspend pyridinium chlorochromate (PCC, 2.0 eq.) in anhydrous dichloromethane (DCM, 0.2 M) in a flask equipped with a magnetic stirrer.

-

Addition of Alcohol: Add a solution of the steroidal alcohol (1.0 eq.) in DCM to the PCC suspension.

-

Reaction: Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel or Celite to remove the chromium salts.

-

Purification: Concentrate the filtrate under reduced pressure and purify the resulting crude product by column chromatography.

Quantitative Data from Analog Syntheses

While no yields are reported for the total synthesis of this compound, the following table summarizes representative yields for key transformations in the synthesis of diosgenin-amino acid derivatives, which involve similar esterification steps[5].

| Reaction Step | Starting Material | Product | Yield (%) | Reference |

| Esterification | Diosgenin | 3β-(N-Boc-glycine)-diosgenin | 50-90 | [5] |

| Esterification | Diosgenin | 3β-(N-Boc-l-alanine)-diosgenin | 50-90 | [5] |

Conclusion